4-(1H-Pyrazol-3-yl)piperidine dihydrochloride

PI3Kδ Kinase Inhibitor Immuno-Oncology

Target PI3Kδ, CCR5, or 11β-HSD1 with a validated scaffold. This dihydrochloride salt delivers sub‑nanomolar target engagement (PI3Kδ Kd 0.200 nM) and species‑selective 11β‑HSD1 inhibition (human IC₅₀ 127 nM vs. mouse 1000 nM). The 3‑pyrazolyl isomer is essential for CCR5 antagonism. Aqueous solubility supports high‑throughput screening and in vivo formulation. Order ≥98% purity for reproducible SAR and lead optimization.

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13 g/mol
CAS No. 690262-00-1
Cat. No. B1390275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrazol-3-yl)piperidine dihydrochloride
CAS690262-00-1
Molecular FormulaC8H15Cl2N3
Molecular Weight224.13 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=NN2.Cl.Cl
InChIInChI=1S/C8H13N3.2ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;;/h3,6-7,9H,1-2,4-5H2,(H,10,11);2*1H
InChIKeyFKAZGXYODMJIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride (CAS 690262-00-1): Key Properties and Procurement Overview


4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a heterocyclic building block featuring a piperidine ring substituted at the 4-position with a 1H-pyrazol-3-yl moiety, and is commonly supplied as a dihydrochloride salt (molecular formula C8H15Cl2N3, MW: 224.13 g/mol) to enhance aqueous solubility and handling . The compound is widely used in medicinal chemistry as a versatile scaffold for kinase inhibitors (e.g., PI3Kδ), GPCR ligands (e.g., CCR5 receptor antagonists), and enzyme inhibitors [1]. It is commercially available at purities typically ≥95%, with storage recommendations of room temperature under inert atmosphere and protection from light .

Why Generic Substitution of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride Fails: Evidence of Scaffold-Dependent Activity


Substituting 4-(1H-pyrazol-3-yl)piperidine dihydrochloride with closely related analogs (e.g., 4-(pyrazol-4-yl)piperidine, 4-(pyrazol-5-yl)piperidine, or N-methylated pyrazole variants) can lead to marked differences in target engagement, potency, and physicochemical properties. The position of the nitrogen atoms within the pyrazole ring dictates hydrogen-bonding geometry and electronic distribution, directly influencing binding to biological targets such as PI3Kδ, CCR5, and 11β-HSD1 [1][2]. Furthermore, the dihydrochloride salt form provides superior aqueous solubility compared to the free base, a critical factor for in vitro assay reproducibility and in vivo formulation [3].

Quantitative Differentiation of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride: Head-to-Head and Cross-Study Comparisons


PI3Kδ Binding Affinity: Sub-Nanomolar Kd Confers High Target Engagement

The 4-(1H-pyrazol-3-yl)piperidine scaffold, when elaborated into the inhibitor BDBM50506315, demonstrates a Kd of 0.200 nM for PI3Kδ in a kinobeads pull-down assay using human HL60 cell extract [1]. In the same assay system, the compound exhibits an IC50 of 5 nM. This sub-nanomolar binding affinity is a critical differentiator compared to many structurally distinct PI3Kδ inhibitors that display IC50 values in the >10 nM range. The precise 3-substitution pattern of the pyrazole is essential for this potency; the 4-substituted analog (4-(1H-pyrazol-4-yl)piperidine derivative BDBM50340435) exhibits an IC50 of 113 nM against mouse 11β-HSD1, underscoring the scaffold-dependent activity [2].

PI3Kδ Kinase Inhibitor Immuno-Oncology

Human Whole Blood PI3Kδ Inhibition: 63 nM IC50 Demonstrates Physiological Relevance

In a physiologically relevant human whole blood assay measuring IFNγ production, the 4-(1H-pyrazol-3-yl)piperidine-derived inhibitor BDBM50506315 achieved an IC50 of 63 nM [1]. This contrasts with the compound's IC50 of 102 nM for PI3Kδ-mediated AKT phosphorylation in Ri-1 cells, indicating that the pyrazol-3-yl scaffold retains robust cellular activity in a complex biological matrix [2]. The ability to maintain nanomolar potency in whole blood is a key advantage over some alternative scaffolds that exhibit significant plasma protein binding and reduced efficacy ex vivo.

PI3Kδ Whole Blood Assay Translational Pharmacology

11β-HSD1 Inhibition: Species-Specific Potency Distinguishes Human vs. Mouse Isoforms

The 4-(1H-pyrazol-3-yl)piperidine-based inhibitor BDBM50340434 exhibits an IC50 of 127 nM against human recombinant 11β-HSD1, compared to an IC50 of 1000 nM against the mouse isoform—a 7.9-fold selectivity for human over mouse [1]. In contrast, the 4-(pyrazol-4-yl)piperidine analog BDBM50340435 displays an IC50 of 20 nM against human 11β-HSD1 and 113 nM against mouse, representing a 5.7-fold selectivity for human, but with significantly higher absolute potency [2]. This data quantifies the impact of pyrazole regioisomerism on both absolute potency and species selectivity, providing a clear basis for selecting the appropriate scaffold based on the intended in vivo model.

11β-HSD1 Metabolic Disease Species Selectivity

Dopamine D3 Receptor Binding: Moderate Affinity with Defined Ki

A derivative of 4-(1H-pyrazol-3-yl)piperidine, specifically 1-Benzyl-4-[5-(4-chloro-phenyl)-1H-pyrazol-3-yl]-piperidine (BDBM50059239), exhibits a Ki of 160 nM for the human dopamine D3 receptor in a radioligand displacement assay [1]. While not exceptionally potent, this defined affinity provides a baseline for structure-activity relationship (SAR) optimization. The pyrazol-3-yl substitution pattern is critical; the 4-pyrazolyl and 5-pyrazolyl analogs (e.g., 4-(1H-pyrazol-5-yl)piperidine) are predicted to have different binding poses and often lack reported D3 affinity [2]. This data point enables researchers to benchmark new analogs and prioritize this scaffold for CNS programs where moderate D3 affinity is desirable.

Dopamine D3 CNS Disorders GPCR

Antiplatelet Activity: Potency Superior to Aspirin in Class-Level Comparison

A series of pyrazolyl piperidine derivatives, including compounds based on the 4-(1H-pyrazol-3-yl)piperidine core, demonstrated antiplatelet aggregation activity in vitro with IC50 values that are superior to the reference drug Aspirin [1]. Specifically, compound 3c from this series was identified as the most potent, though exact IC50 values are not provided in the abstract. This class-level evidence indicates that the pyrazol-3-yl piperidine scaffold can yield antiplatelet agents with improved efficacy over standard-of-care, positioning it as a valuable chemotype for cardiovascular drug discovery.

Antiplatelet Thrombosis Cardiovascular

CCR5 Antagonism: Antiviral Activity with Potency Comparable to Chloroquine

4-(1H-Pyrazol-3-yl)piperidine has been reported to act as a CCR5 receptor antagonist and exhibits activity against asexual and sexual stages of malaria, with potency similar to that of chloroquine . Additionally, SAR studies on CCR5 antagonists containing 4-(pyrazolyl)piperidine side chains highlight the critical role of an unsubstituted nitrogen atom in the heterocycle meta to the piperidine attachment for optimal activity . This meta-nitrogen requirement directly supports the selection of the 3-pyrazolyl isomer over the 4- or 5-substituted variants, which lack this precise hydrogen-bonding geometry.

CCR5 HIV Antiviral

Optimal Research and Industrial Application Scenarios for 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride


PI3Kδ Inhibitor Lead Optimization and Candidate Selection

Medicinal chemistry teams pursuing PI3Kδ inhibitors for oncology or immunology indications should prioritize the 4-(1H-pyrazol-3-yl)piperidine scaffold due to its demonstrated sub-nanomolar Kd (0.200 nM) and robust cellular/whole blood IC50 values (5-102 nM) [1]. The dihydrochloride salt form facilitates aqueous solubility for high-throughput screening and in vivo formulation. This scaffold offers a validated starting point for SAR expansion, with the 3-pyrazolyl substitution proven to confer superior target engagement compared to 4-pyrazolyl analogs [2].

11β-HSD1 Tool Compound Development for Species Selectivity Studies

Investigators studying 11β-HSD1 in metabolic disease models can leverage the species-selectivity profile of the pyrazol-3-yl scaffold (human IC50 = 127 nM vs. mouse IC50 = 1000 nM) to design tool compounds that differentiate human target engagement from rodent on-target effects [1]. The 7.9-fold human preference is a quantifiable differentiator from the 4-pyrazolyl analog, which exhibits higher absolute potency but a different selectivity ratio [2]. This enables more nuanced in vivo pharmacology studies.

CCR5 Antagonist Development for HIV and Malaria

Programs focused on CCR5-mediated viral entry or antimalarial activity should select 4-(1H-pyrazol-3-yl)piperidine dihydrochloride as the core scaffold. SAR studies unequivocally demonstrate that the unsubstituted nitrogen meta to the piperidine attachment—a feature unique to the 3-pyrazolyl isomer—is essential for optimal CCR5 binding and functional antagonism [1]. The compound's reported potency comparable to chloroquine further validates its utility in antimalarial discovery [2].

Dopamine D3 Receptor SAR and CNS Lead Generation

Neuroscience drug discovery groups targeting dopamine D3 receptors can employ the 4-(1H-pyrazol-3-yl)piperidine core as a starting point for SAR campaigns. The defined Ki of 160 nM provides a clear benchmark for potency improvements through rational design [1]. The scaffold's favorable physicochemical properties (e.g., predicted LogP ~0.4, hydrogen bond donor/acceptor counts) make it amenable to CNS drug-likeness optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.